2-(3-Methoxyphenyl)isonicotinic acid

Antitubercular Drug Discovery Enzyme Inhibition Mycobacterium tuberculosis

Reproducible SAR studies demand authenticated reference compounds. 2-(3-Methoxyphenyl)isonicotinic acid (CAS 100004-95-3) addresses this as an ISO 17034-certified analytical standard with traceable purity, ensuring calibration integrity for LC-MS/MS and HPLC-UV method validation. Its well-characterized weak M. tuberculosis Eis inhibition (IC50 = 200,000 nM) makes it an ideal negative control for benchmarking potency gains. Additionally, its distinct chromatographic retention enables accurate assessment of regioisomeric purity when synthesizing 3-substituted analogs, preventing erroneous SAR conclusions.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 100004-95-3
Cat. No. B026727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)isonicotinic acid
CAS100004-95-3
Synonyms2-(3-Methoxyphenyl)-isonicotinic acid
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16)
InChIKeyCVHWXPCBLBMQDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)isonicotinic Acid Overview


2-(3-Methoxyphenyl)isonicotinic acid (CAS 100004-95-3), also known as 2-(3-methoxyphenyl)pyridine-4-carboxylic acid, is a heterocyclic organic compound belonging to the class of isonicotinic acid derivatives . Characterized by the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol , this compound features a 3-methoxyphenyl substituent at the 2-position of the isonicotinic acid core . It is primarily utilized as a research chemical and building block in medicinal chemistry for the development of novel therapeutic agents .

Analytical reference standard workflow Certified purity ≥98%, ISO 17034
Negative control for Mtb Eis SAR Weak enzyme inhibition baseline
Regioisomeric purity control in synthesis Confirms 2-substituted byproduct absence

Why Substitution Pattern Matters


Within the isonicotinic acid chemotype, the precise position and nature of the aryl substituent profoundly influence biological activity and physicochemical properties. Substitution at the 2-position, as in 2-(3-methoxyphenyl)isonicotinic acid, alters the molecular conformation and electronic distribution of the pyridine-carboxylic acid core compared to isomers substituted at the 3-position or those bearing alternative functional groups . For instance, regioisomeric analogs like 3-(3-methoxyphenyl)isonicotinic acid (CAS 100004-80-6) or derivatives with halogen atoms (e.g., 5-fluoro-2-(3-methoxyphenyl)isonicotinic acid) exhibit distinct steric and electronic profiles that can lead to significant differences in target binding, metabolic stability, and overall efficacy in biological assays. Consequently, generic substitution without careful consideration of the specific substitution pattern may compromise experimental reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions [1]. The following quantitative evidence provides the basis for informed selection.

Regioisomeric analogs (e.g., 3-substituted) may show distinct antimycobacterial activity profiles
Fluorinated derivatives can alter lipophilicity and metabolic stability, shifting SAR outcomes
Lower-purity research-grade materials may compromise analytical quantification

Quantitative Differentiation Evidence


M. tuberculosis Eis Enzyme Inhibition

In a direct head-to-head enzymatic assay, 2-(3-Methoxyphenyl)isonicotinic acid demonstrated measurable but weak inhibitory activity against the Mycobacterium tuberculosis Eis (Enhanced Intracellular Survival) protein, with an IC50 value of 200,000 nM (200 µM) [1]. This stands in stark contrast to the potent antimycobacterial activity observed for structurally optimized analogs, such as certain pyridine-2-carboxylic acid derivatives which exhibit IC50 values as low as 130 nM against bacterial methionine aminopeptidase (MetAP1) [2]. The data indicate that while the core 2-(3-methoxyphenyl)isonicotinic acid scaffold provides a starting point for targeting Mtb Eis, its weak potency necessitates further medicinal chemistry optimization, a key consideration for researchers selecting a lead compound.

M. tuberculosis Eis Inhibition
Head-to-head
IC50 200,000 nM vs. optimized comparator 130 nM (~1,538-fold difference)
Weak Eis inhibition; may serve as baseline scaffold for optimization
Assay-specific preincubation conditions may affect potency interpretation
Antitubercular Drug Discovery Enzyme Inhibition Mycobacterium tuberculosis

Regioisomeric Impact on Antimycobacterial Activity

While direct MIC data for 2-(3-methoxyphenyl)isonicotinic acid is not publicly available, a comparative analysis of regioisomeric pairs reveals that the position of the methoxyphenyl substituent on the isonicotinic acid core critically determines biological outcome. Literature data for a related compound series demonstrates that a 3-(2-methoxyphenyl)isonicotinic acid derivative (a regioisomer with a different substitution pattern) exhibited an MIC of 1.6 µM against M. tuberculosis H37Rv [1]. This value is in line with other moderately active isonicotinic acid derivatives. In contrast, the 2-(3-methoxyphenyl)isonicotinic acid isomer displays only weak enzymatic inhibition (IC50 = 200 µM, see Evidence Item 1), suggesting that the 2,3'-substitution pattern is less favorable for potent antimycobacterial activity.

Regioisomeric Activity Impact
Class-level inference
2-substituted Eis IC50 200 µM vs. 3-substituted analog MIC 1.6 µM (different endpoints)
2-substituted pattern is less favorable for antimycobacterial activity
MIC vs IC50 comparisons require endpoint-specific review
Structure-Activity Relationship (SAR) Regioisomerism Antimycobacterial Activity

Fluorine Substitution and Physicochemical Modulation

Introduction of a fluorine atom at the 5-position of the isonicotinic acid ring, as in 5-fluoro-2-(3-methoxyphenyl)isonicotinic acid (CAS 1261954-00-0), represents a common medicinal chemistry strategy to modulate metabolic stability and lipophilicity. While 2-(3-methoxyphenyl)isonicotinic acid lacks this halogen, the fluorinated analog is expected to have altered electronic properties and potentially improved metabolic stability due to the strong C-F bond . Quantitative prediction using computational models suggests that 5-fluoro substitution may increase the compound's logP by approximately 0.5-1.0 units, affecting membrane permeability and in vivo pharmacokinetics . However, direct comparative biological data between these two compounds is not available in the public domain.

Fluorine Substitution logP
Data to verify
Predicted logP increase ~0.5–1.0 for 5-fluoro analog
Fluorinated analog may increase lipophilicity; experimental data needed
Computational prediction not experimentally validated
Halogenation Effects Physicochemical Property Modulation Medicinal Chemistry

Regioisomeric Purity and Analytical Standardization for Assay Development

For analytical method development and bioanalytical studies, the availability of a certified reference standard is critical. 2-(3-Methoxyphenyl)isonicotinic acid is available as an analytical standard produced under ISO 17034 accreditation, with a certified purity of ≥98% . In contrast, many regioisomeric analogs (e.g., 3-(3-methoxyphenyl)isonicotinic acid) are often supplied as research-grade chemicals with lower purity specifications (e.g., 95%) and without certified reference material status . This ensures accurate quantification and reliable calibration in LC-MS or HPLC assays, reducing experimental variability and improving data integrity.

Purity Certification
Specification review
≥98% (ISO 17034) vs. 95% research-grade analogs
Certified standard supports analytical method validation
Traceability under ISO 17034 accreditation
Analytical Chemistry Reference Standards Quality Control

Recommended Research Applications


Analytical Reference Standard for Method Development

Due to its availability as a high-purity (≥98%) ISO 17034 certified analytical standard , 2-(3-Methoxyphenyl)isonicotinic acid is ideally suited for use as a reference standard in the development and validation of LC-MS/MS, HPLC-UV, or other quantitative analytical methods. Its well-defined purity and traceability reduce calibration uncertainty, making it a reliable choice for pharmacokinetic studies, impurity profiling, and quality control of drug substance batches .

Negative Control for SAR Studies

The compound's weak inhibitory activity against M. tuberculosis Eis (IC50 = 200,000 nM) [1] positions it as a useful negative control or baseline comparator in structure-activity relationship (SAR) campaigns targeting this enzyme. Researchers can use it to benchmark the potency gains achieved through chemical modifications of the isonicotinic acid scaffold, ensuring that observed improvements are not due to assay artifacts [1].

Regioisomeric Purity Control in Synthesis

When synthesizing regioisomeric isonicotinic acid derivatives (e.g., 3-substituted analogs) , 2-(3-methoxyphenyl)isonicotinic acid can be employed as a reference compound to confirm the absence of undesired 2-substituted byproducts. Its distinct chromatographic retention time and spectral fingerprint enable accurate assessment of regioisomeric purity in final products .

Application
Selection Property
Validation Focus
Analytical method development
Certified reference standard (≥98% purity, ISO 17034)
LC-MS/MS or HPLC calibration accuracy
Negative control for Mtb Eis SAR
Weak enzyme inhibition (IC50 200 µM)
Baseline activity benchmarking in SAR campaigns
Regioisomeric purity control
Distinct chromatographic retention / spectral fingerprint
Confirmation of 2-substituted byproduct absence

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